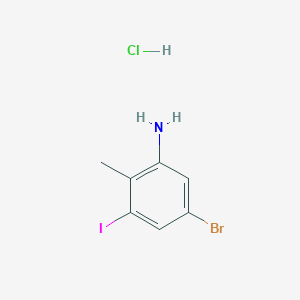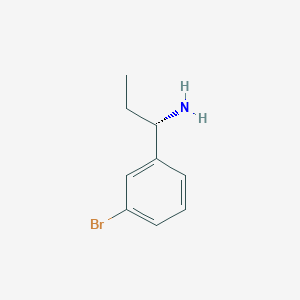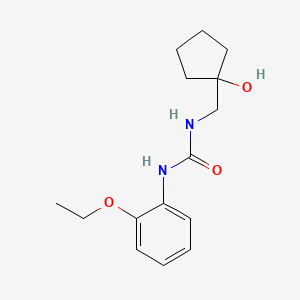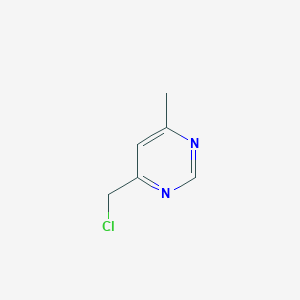
5-Bromo-3-iodo-2-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-iodo-2-methylaniline hydrochloride is a chemical compound used in scientific research for various purposes. It is a highly specialized compound that is not commonly used in everyday applications.
Aplicaciones Científicas De Investigación
Haloanilines in Nephrotoxicity Studies
Haloanilines, including compounds similar to 5-Bromo-3-iodo-2-methylaniline hydrochloride, have been studied for their nephrotoxic effects. A study by Hong et al. (2000) investigated the impact of various haloaniline isomers on renal cortical slices. They found that bromo and iodo substitutions significantly increased the nephrotoxic potential of aniline, highlighting the importance of these compounds in nephrotoxicity research (Hong, Anestis, Henderson, & Rankin, 2000).
Electrophilic Substitution Reactions
The study of electrophilic substitution reactions is another application. For instance, the electrochemical oxidation of various haloanilines, including 4-iodoanilines, was investigated by Kádár et al. (2001). This research contributes to our understanding of the reaction mechanisms and potential applications of such compounds in organic synthesis (Kádár, Nagy, Karancsi, & Farsang, 2001).
Synthesis of Pharmaceutical Compounds
This compound and its related compounds play a role in the synthesis of pharmaceutical compounds. For example, the synthesis of various 2-iodoaniline derivatives was explored in a palladium-catalyzed carbonylation process by Ács et al. (2006). This process is crucial for developing new pharmaceuticals and complex organic molecules (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).
Probing DNA Conformation
Compounds like this compound are also used in studies of DNA conformation. Vyas et al. (1984) reported using 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide to form complexes with nucleosides, providing insights into DNA structure and interactions (Vyas, Vyas, Jain, & Sobell, 1984).
Propiedades
IUPAC Name |
5-bromo-3-iodo-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKDNNGGEFMZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/no-structure.png)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)
![2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2664964.png)



![N-(2-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664972.png)

![N-benzyl-N-(cyanomethyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2664974.png)

